1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

CAS No.: 1174834-97-9

Cat. No.: VC3177085

Molecular Formula: C9H12F3N3

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174834-97-9 |

|---|---|

| Molecular Formula | C9H12F3N3 |

| Molecular Weight | 219.21 g/mol |

| IUPAC Name | 2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 |

| Standard InChI Key | PHJSEBIKUCZZIZ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N |

| Canonical SMILES | C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N |

Introduction

Chemical Identification and Structure

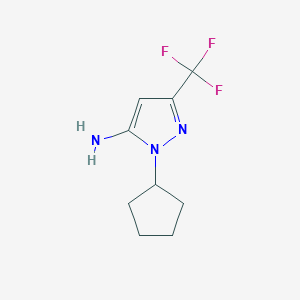

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a molecular formula of C9H12F3N3 and a molecular weight of 219.21 g/mol . The compound features a pyrazole ring with three key structural components: a cyclopentyl group attached to the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position.

Chemical Identifiers

The compound can be identified through several standardized chemical notation systems:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |

| InChI | InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 |

| InChIKey | PHJSEBIKUCZZIZ-UHFFFAOYSA-N |

| CAS Registry Number | 1174834-97-9 |

The chemical structure consists of a pyrazole core with specific substituents that contribute to its unique chemical and biological properties .

Physical and Chemical Properties

Structural Features

The structure of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be described as follows:

-

Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms

-

Cyclopentyl group: A saturated five-membered carbon ring attached to the N1 position

-

Trifluoromethyl group: A CF3 group at position C3 that significantly influences the electronic properties of the molecule

-

Amine group: An NH2 functionality at position C5 that contributes to hydrogen bonding capabilities

Physicochemical Properties

The presence of the trifluoromethyl group in the structure enhances several important properties:

-

Increased lipophilicity compared to non-fluorinated analogs

-

Enhanced metabolic stability due to the C-F bonds

-

Improved binding interactions with potential biological targets

-

Altered electronic distribution across the pyrazole ring

The amine group at position C5 provides potential for hydrogen bond formation and serves as a site for further chemical functionalization. This combination of structural features creates a molecule with balanced lipophilic and hydrophilic properties, potentially beneficial for drug development applications.

| Parameter | Typical Range/Condition |

|---|---|

| Temperature | Room temperature to 80°C |

| Solvents | Ethanol, methanol, or other polar solvents |

| Catalysts | Acidic or basic catalysts depending on specific reaction step |

| Purification | Recrystallization or chromatographic techniques |

The reactions generally proceed under controlled conditions, with careful monitoring to ensure optimal yield and purity.

Biological Activity and Applications

Structure-Activity Relationships

The specific structural features of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine likely contribute to its biological activity profile:

-

The trifluoromethyl group enhances lipophilicity and can improve binding interactions with target proteins

-

The cyclopentyl group may contribute to conformational stability and binding specificity

-

The amine group provides opportunities for hydrogen bonding with biological targets

Related research has indicated that compounds with trifluoromethyl substitutions often display enhanced biological activity compared to their non-fluorinated counterparts .

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:

Property Comparisons

The structural variations among these related compounds lead to different physicochemical properties:

-

The trifluoromethyl group in our target compound increases lipophilicity and metabolic stability compared to the methyl analog (1-cyclopentyl-3-methyl-1H-pyrazol-5-amine)

-

The amine group differs from alcohol or carboxamide groups in terms of hydrogen bonding patterns, basicity, and reactivity

-

These differences impact the compound's potential interactions with biological targets

Analytical Data

For the related compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, predicted collision cross section data has been reported:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 166.13388 | 136.7 |

| [M+Na]+ | 188.11582 | 146.5 |

| [M+NH4]+ | 183.16042 | 145.1 |

| [M+K]+ | 204.08976 | 144.6 |

| [M-H]- | 164.11932 | 139.2 |

| [M+Na-2H]- | 186.10127 | 142.1 |

| [M]+ | 165.12605 | 138.5 |

| [M]- | 165.12715 | 138.5 |

Research Applications and Future Directions

Current Research Context

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is commercially available from chemical suppliers for research purposes, indicating ongoing interest in its applications . The compound's structural features align with current medicinal chemistry trends focusing on fluorinated heterocycles as important scaffolds for drug discovery.

Structure Optimization Opportunities

The structure of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine provides several sites for potential modification to optimize properties:

-

Functionalization of the amine group to create amides, sulfonamides, or ureas

-

Replacement of the cyclopentyl group with other cycloalkyl or aryl substituents

-

Modification of the trifluoromethyl group to other fluorine-containing moieties

-

Introduction of additional substituents at the C4 position of the pyrazole ring

These modifications could potentially lead to derivatives with enhanced potency, selectivity, or improved drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume